Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate
Description
Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate is a synthetic organic compound featuring a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 2-position. The phenyl group is linked to a propanoate ethyl ester (-CH₂CH₂COOEt). This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoroethoxy group and the electron-donating amino group, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 3-[5-amino-2-(2,2,2-trifluoroethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-2-19-12(18)6-3-9-7-10(17)4-5-11(9)20-8-13(14,15)16/h4-5,7H,2-3,6,8,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICWENQDKQUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,2-trifluoroethanol, ethyl acrylate, and aniline derivatives.
Formation of Intermediate: The first step involves the reaction of 2,2,2-trifluoroethanol with a suitable halogenating agent to form 2,2,2-trifluoroethyl halide. This intermediate is then reacted with an aniline derivative to introduce the trifluoroethoxy group onto the phenyl ring.
Coupling Reaction: The resulting intermediate undergoes a coupling reaction with ethyl acrylate in the presence of a base, such as potassium carbonate, to form the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its trifluoroethoxy group imparts unique properties, making it useful in developing advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Telotristat Ethyl (C₂₇H₂₆ClF₃N₆O₃)
Structure : Telotristat ethyl incorporates a pyrimidinyl group at position 4 of the phenyl ring and a chloro-substituted phenyl ring with a methylpyrazole and trifluoroethoxy group.
Key Differences :
- Additional pyrimidine heterocycle and chloro-phenyl substituent.
- Higher molecular weight (575.0 g/mol for free base vs. ~311–318 g/mol for simpler analogs). Applications: Used as a tryptophan hydroxylase inhibitor for treating carcinoid syndrome diarrhea (). Its crystalline forms enhance stability in solid dosage formulations ().
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (C₁₁H₁₄FNO₂)
Key Differences:
- Reduced steric bulk and polarity due to lack of trifluoroethoxy and amino groups. Applications: Likely serves as an intermediate for chiral amino acid derivatives ().
Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate (C₁₂H₁₃F₃O₂)
Structure: Features a trifluoromethyl (-CF₃) group instead of trifluoroethoxy and amino groups. Key Differences:
- Stronger electron-withdrawing effect from -CF₃ vs. -OCH₂CF₃. Applications: Potential use in fluorinated agrochemicals or pharmaceuticals ().
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) |
|---|---|---|---|---|
| Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate | C₁₂H₁₅F₃NO₃ | 318.25 | -NH₂, -OCH₂CF₃ | ~2.1 |
| Telotristat Ethyl | C₂₇H₂₆ClF₃N₆O₃ | 575.0 | -Cl, -CF₃CH₂O, pyrimidine, pyrazole | ~4.5 |
| Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | C₁₁H₁₄FNO₂ | 227.24 | -F | ~1.8 |
Notes:
- LogP values estimated using fragment-based methods. Telotristat ethyl’s higher LogP reflects enhanced lipophilicity from aromatic heterocycles .
- The trifluoroethoxy group in the main compound increases polarity compared to -CF₃ analogs .
Stability and Pharmacokinetics
- Telotristat Ethyl : Exhibits exceptional stability in solid forms (<0.5% degradation after 6 months at 40°C/75% RH) due to crystalline salt forms (e.g., hippurate, succinate) ().
- Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate (C₁₃H₁₃FO₂): The ethynyl group may enhance metabolic stability compared to amino-substituted analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
